molecular formula C10H12FNO B13053714 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine

1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine

Cat. No.: B13053714
M. Wt: 181.21 g/mol
InChI Key: VTLNYBRBWIEMJO-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(3-Fluoro-4-hydroxyphenyl)prop-2-EN-1-amine
  • 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine
  • 1-(3-Fluoro-4-ethoxyphenyl)prop-2-EN-1-amine

Comparison: 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility and stability, while the fluoro group can increase its binding affinity to specific targets .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9H,1,12H2,2H3

InChI Key

VTLNYBRBWIEMJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C=C)N)F

Origin of Product

United States

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